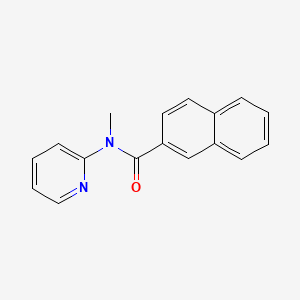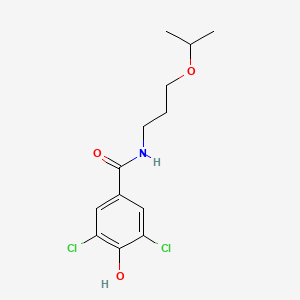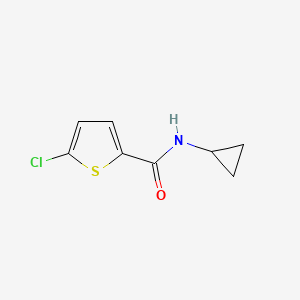
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide, also known as MPHP, is a novel psychoactive substance that has gained popularity in recent years. MPHP belongs to the class of synthetic cathinones, which are structurally related to the natural stimulant cathinone found in the khat plant. MPHP has been shown to have a potent stimulant effect on the central nervous system, and it has been the subject of scientific research in recent years.
Mecanismo De Acción
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a potent stimulant effect on the central nervous system, leading to increased alertness, energy, and euphoria. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been shown to have an affinity for the sigma-1 receptor, which may be involved in its psychoactive effects.
Biochemical and Physiological Effects
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory problems. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been shown to cause neurotoxicity in animal studies, leading to potential long-term neurological damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been used in laboratory experiments to investigate its effects on the central nervous system and its potential as a new psychoactive substance. Its relatively simple synthesis method and potent stimulant effects make it a useful tool for researchers. However, its potential for abuse and neurotoxicity limit its usefulness in laboratory settings.
Direcciones Futuras
There are a number of future directions for research on N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for various neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Another area of interest is its potential for abuse and addiction, and the development of strategies to prevent its use. Further research is also needed to investigate its long-term neurological effects and potential for neurotoxicity.
Métodos De Síntesis
The synthesis of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide involves the reaction of pyrrolidine with 4-pyridinemethanamine, followed by the addition of 2-phenylacetyl chloride and N-methylmorpholine. The resulting compound is then purified using chromatography to obtain pure N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide. The synthesis of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has been the subject of scientific research due to its potential as a new psychoactive substance. Researchers have studied the effects of N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide on the central nervous system and its potential as a treatment for various neurological disorders. N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has also been used in animal studies to investigate its mechanism of action and potential for abuse.
Propiedades
IUPAC Name |
N-methyl-1-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(15-17-9-11-21-12-10-17)20(25)18-8-5-13-23(18)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUNASDLWUKCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)

![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)

![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![2-acetamido-N-[(1-benzylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533481.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)
